
N-((1,1-Dioxidothietan-3-yl)carbamoyl)-N-methylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate , is a chemical compound with the following structure:
Structure: C9H15NO4
This compound belongs to the class of piperidine carboxylates and exhibits intriguing properties that make it relevant in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of N-((1,1-Dioxidothietan-3-yl)carbamoyl)-N-methylglycine. One common approach involves the reaction of tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate with appropriate reagents. The exact conditions may vary, but careful control of temperature, solvent, and reactant ratios is essential.
Industrial Production:: While industrial-scale production methods are proprietary, researchers have optimized synthetic routes to ensure efficient and cost-effective production of this compound.
Analyse Chemischer Reaktionen
N-((1,1-Dioxidothietan-3-yl)carbamoyl)-N-methylglycine can undergo various chemical reactions, including:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents can be introduced at different positions. Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major products formed from these reactions include derivatives with altered functional groups or stereochemistry.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Block: Researchers use N-((1,1-Dioxidothietan-3-yl)carbamoyl)-N-methylglycine as a building block in organic synthesis due to its versatile reactivity.
Medicinal Chemistry: It serves as a precursor for designing novel pharmaceutical compounds.
Enzyme Inhibition: Some derivatives inhibit specific enzymes, making them potential drug candidates.
Metabolism Studies: Researchers study its metabolism and pharmacokinetics.
Fine Chemicals: Industries use it in the synthesis of fine chemicals and pharmaceutical intermediates.
Wirkmechanismus
The exact mechanism by which N-((1,1-Dioxidothietan-3-yl)carbamoyl)-N-methylglycine exerts its effects depends on the specific derivative. It may interact with enzymes, receptors, or cellular pathways, affecting biological processes.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C7H12N2O5S |
|---|---|
Molekulargewicht |
236.25 g/mol |
IUPAC-Name |
2-[(1,1-dioxothietan-3-yl)carbamoyl-methylamino]acetic acid |
InChI |
InChI=1S/C7H12N2O5S/c1-9(2-6(10)11)7(12)8-5-3-15(13,14)4-5/h5H,2-4H2,1H3,(H,8,12)(H,10,11) |
InChI-Schlüssel |
RGTULJGRJVYVGE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)O)C(=O)NC1CS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


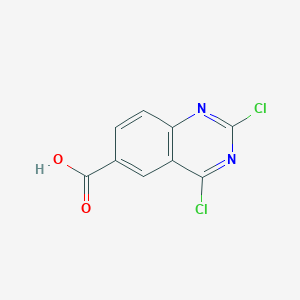
![2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B13010619.png)


![7-Chloropyrido[2,3-d]pyrimidine](/img/structure/B13010635.png)
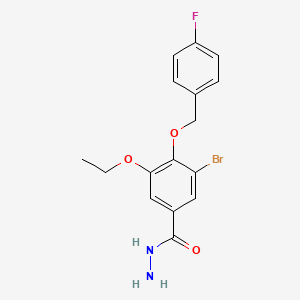
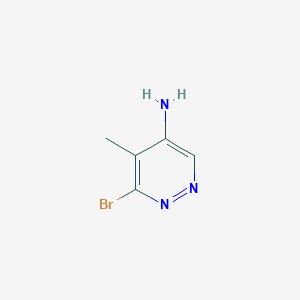
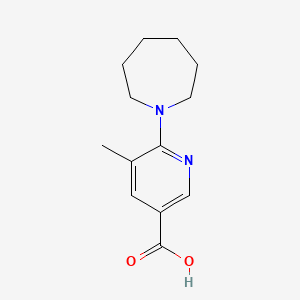
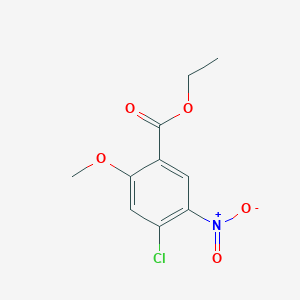
![[3-[(2R)-2-amino-3-hexadecanoyloxy-3-oxopropyl]sulfanyl-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13010661.png)
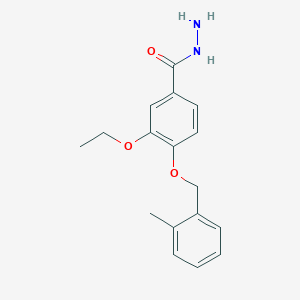
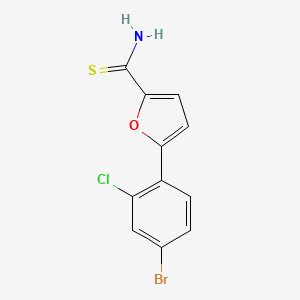
![(1S,5R)-2-Azabicyclo[3.1.0]hexane](/img/structure/B13010682.png)
![6-Methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13010683.png)
